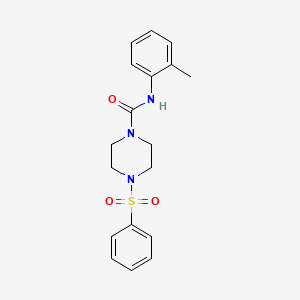

![molecular formula C19H29N3O4 B5501788 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a part of the broader family of piperazine derivatives, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. Piperazine derivatives have been extensively studied for their ability to interact with a wide range of biological targets.

Synthesis Analysis

Synthesis of piperazine derivatives often involves complex reactions including but not limited to condensation, substitution, and cyclization reactions. For example, the synthesis of similar compounds has been achieved through reactions involving key precursors such as 2,5-dimethylpiperazine and various benzyl halides or aldehydes under controlled conditions to introduce the desired substituents (Uchiyama, Kikura-Hanajiri, & Hakamatsuka, 2015).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including the compound of interest, is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This core structure is modified by various substituents that influence the compound's properties and reactivity. Techniques such as NMR and X-ray crystallography are often employed to elucidate these structures in detail.

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitutions, wherein the piperazine nitrogen atoms can act as nucleophiles, and electrophilic substitutions on the aromatic rings. The specific reactions and properties depend on the nature of the substituents attached to the piperazine ring and the adjacent aromatic systems.

Physical Properties Analysis

The physical properties of piperazine derivatives like the compound are influenced by their molecular structure. Properties such as solubility, melting point, and boiling point can vary significantly based on the nature and position of substituents on the molecule. For instance, the introduction of methoxy groups can affect the compound's polarity and, consequently, its solubility in various solvents.

Chemical Properties Analysis

Chemically, piperazine derivatives exhibit a range of behaviors due to the presence of multiple functional groups. Their chemical stability, reactivity towards acids and bases, and interactions with other molecules (e.g., through hydrogen bonding) are key areas of study. The electronic effects of substituents such as dimethoxybenzyl and diethylacetamide groups play a critical role in determining the compound's chemical properties.

References:

- Uchiyama, N., Kikura-Hanajiri, R., & Hakamatsuka, T. (2015). A phenethylamine derivative 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3,4-methylenedioxyphenyl)methyl]ethanamine (25I-NB34MD) and a piperazine derivative 1-(3,4-difluoromethylenedioxybenzyl)piperazine (DF-MDBP), newly detected in illicit products. Forensic Toxicology, 34, 166-173. LinkThis overview provides a foundational understanding of "2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide" based on scientific research, emphasizing its synthesis, molecular structure, and inherent chemical properties. Further studies and detailed analyses are required to expand our understanding of this compound and its potential applications.

科学的研究の応用

Synthesis of Novel Compounds

Researchers have synthesized novel compounds derived from specific precursors that exhibit significant biological activities. For instance, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds showing COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Sobolevskaya et al. (2007) isolated new compounds from the marine actinobacterium Streptomyces sp. KMM 7210, which were assessed for their cytotoxic activities (Sobolevskaya et al., 2007).

Cardiotropic Activity

Mokrov et al. (2019) synthesized a new group of compounds, analyzing their structure to influence cardiotropic actions. Among these, a specific compound demonstrated significant antiarrhythmic activity, highlighting the potential for therapeutic application in arrhythmia treatment (Mokrov et al., 2019).

Antimicrobial and Anti-Proliferative Activities

Jadhav et al. (2017) reported the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which exhibited moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017). Al-Wahaibi et al. (2021) synthesized 1,3,4-oxadiazole N-Mannich bases, showing significant antimicrobial and anti-proliferative activities, indicating their potential in treating various bacterial infections and cancer (Al-Wahaibi et al., 2021).

将来の方向性

特性

IUPAC Name |

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-5-21(6-2)18(23)12-15-19(24)20-9-10-22(15)13-14-7-8-16(25-3)17(11-14)26-4/h7-8,11,15H,5-6,9-10,12-13H2,1-4H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBKZAUSIVOBIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![2-(ethoxymethyl)-4-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501709.png)

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)